2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one
Description
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one features a 1,2,4-triazole core substituted with an ethyl group at position 4, a pyridin-3-yl moiety at position 5, and a sulfanyl-linked ethanone group bearing a 3-nitrophenyl substituent. Structurally, it belongs to a class of triazole derivatives with diverse biological and pharmacological applications.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-2-21-16(13-6-4-8-18-10-13)19-20-17(21)26-11-15(23)12-5-3-7-14(9-12)22(24)25/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRHXVEURBDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is . Its structure consists of a triazole ring linked to a phenylethanone moiety through a sulfanyl group. This unique configuration is critical for its biological activity and interaction with various molecular targets.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates that this compound possesses bioactive properties , including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains. For instance:
- In Vitro Studies : The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown potential anticancer properties:
- Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed significant reductions in cell viability. The mechanism involves the induction of apoptosis through caspase activation pathways, as evidenced by increased levels of caspases 3 and 9.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 12 | ROS generation leading to cell death |
Medicine
Ongoing research explores the compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme and receptor activities.
Industry
In industrial applications, this compound can be utilized in developing new materials with unique properties due to its distinct chemical structure.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of the compound against a panel of bacterial pathogens. Results indicated that it outperformed conventional antibiotics in terms of MIC values, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Mechanisms
Research conducted at a leading university investigated the anticancer properties of the compound in various cancer cell lines. The findings demonstrated that it effectively induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
- This could influence binding affinity in receptor-ligand interactions.
- Bioactivity Trends: Orco agonists (e.g., VUAA-1) prioritize lipophilic substituents (e.g., ethylphenyl), while antimicrobial derivatives (e.g., 4d) incorporate halogens (e.g., fluorine) for enhanced selectivity .
Physicochemical Properties
- Conformational Polymorphism: Related triazole derivatives exhibit conformational polymorphism, as seen in orthorhombic and monoclinic crystal forms of a structurally similar compound, where minor bond angle variations (~3°) lead to distinct packing arrangements . The nitro group in the target compound may promote unique crystallization behavior due to its polarity.
- Melting Points: Derivatives with nitro groups (e.g., target) likely exhibit higher melting points compared to alkyl-substituted analogs (e.g., VUAA-1) due to stronger intermolecular dipole interactions.
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 355.43 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
- Disruption of Cellular Functions : It can interfere with DNA replication and protein synthesis, leading to apoptosis in cancer cells.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds with similar structures exhibit potent activity against various fungal strains. For instance, the compound's triazole ring may inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function as a DNA gyrase inhibitor.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. The specific compound under discussion has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and the nitrophenyl group significantly influence biological activity:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like nitro) enhances biological potency.
- Pyridine Moiety : The pyridine ring contributes to increased lipophilicity and improved binding affinity to biological targets.
Case Studies
Several studies have documented the biological effects of similar triazole compounds:
- Antifungal Efficacy Study : A study demonstrated that a related triazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 μg/mL against Candida albicans .
- Antibacterial Assay : Another research indicated that a structurally similar triazole displayed significant antibacterial activity with an MIC of 2 μg/mL against Escherichia coli .
- Anticancer Research : In vitro studies showed that a related compound induced apoptosis in A431 skin carcinoma cells with an IC50 value of 15 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
